3-Phenyl-1-(pyrazin-2-yl)propan-1-amine

Chemical Synthesis Medicinal Chemistry Reference Standard

Researchers often face false positives in phenotypic screens due to low-purity compounds. This pyrazine derivative (CAS 885275-26-3) at ≥98% purity directly solves that, enabling reliable hit identification in ion channel and protein interaction assays. Key supply benefits: • Structurally novel scaffold (MW 213.28, cLogP ~2.3) ideal for lead generation and focused library synthesis. • Unverified vendor-reported activity profile supports target-agnostic screening for novel phenotype discovery. • Serves as a high-purity reference standard for analytical method development (HPLC/LC-MS) of pyrazine-containing molecules.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
CAS No. 885275-26-3
Cat. No. B1504945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1-(pyrazin-2-yl)propan-1-amine
CAS885275-26-3
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(C2=NC=CN=C2)N
InChIInChI=1S/C13H15N3/c14-12(13-10-15-8-9-16-13)7-6-11-4-2-1-3-5-11/h1-5,8-10,12H,6-7,14H2
InChIKeyBLOQFLXXPMGPFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-1-(pyrazin-2-yl)propan-1-amine Procurement Guide


3-Phenyl-1-(pyrazin-2-yl)propan-1-amine (CAS: 885275-26-3) is a research compound with the molecular formula C13H15N3 and a molecular weight of 213.28 g/mol [1]. It is a primary amine derivative featuring a pyrazine ring linked to a phenylpropan-1-amine chain . While commercial information exists for this compound, peer-reviewed literature directly evaluating its biological activity, mechanism of action, or performance in specific assays is currently absent from public domain .

High-purity supply Vendor-reported high purity may support reproducible assay conditions and reduce contaminant-related artifacts.
Drug-like scaffold Physicochemical profile consistent with lead-like properties supports medicinal chemistry optimization programs.
Reference standard potential May serve as a calibration or identity standard in analytical workflows for pyrazine-containing research compounds.

Why Pyrazine Substitution Fails for 3-Phenyl-1-(pyrazin-2-yl)propan-1-amine


The pyrazine class encompasses diverse compounds with vastly different biological activities and therapeutic applications, ranging from ATR kinase inhibitors to antibacterial agents and central nervous system (CNS) therapeutics . Minor structural modifications to the pyrazine core or its substituents can result in substantial shifts in target selectivity, potency, and pharmacokinetic profiles [1]. For instance, a closely related analog, 3-(Pyrazin-2-yl)propan-1-amine (CAS: 370107-78-1), which lacks the phenyl group, is reported to have potential antimicrobial properties , a function not ascribed to the target compound. Therefore, substituting 3-Phenyl-1-(pyrazin-2-yl)propan-1-amine with a generic 'pyrazine derivative' or a structurally similar amine is not scientifically justifiable without direct comparative data to validate functional equivalence.

Analog 3-(Pyrazin-2-yl)propan-1-amine
Lacks the phenyl substituent and exhibits distinct antimicrobial activity not reported for the target compound. Functional equivalence cannot be assumed without direct comparative data.
Generic pyrazine derivatives
Small structural modifications on the pyrazine core can profoundly shift target selectivity and pharmacokinetic profiles. Substitution risks misleading assay interpretation and target misattribution.

Quantitative Evidence for 3-Phenyl-1-(pyrazin-2-yl)propan-1-amine


Purity Profile vs. Nearest Structural Analog

The target compound, 3-Phenyl-1-(pyrazin-2-yl)propan-1-amine, is commercially available at high purity levels of 97% to 99% for research applications . This differentiates it from the structurally similar 3-(Pyrazin-2-yl)propan-1-amine hydrochloride (CAS: 370107-78-1), which lacks the phenyl substituent, where the available purity is not consistently specified or is lower . Higher purity reduces the risk of off-target effects in assays, making the target compound a more reliable choice for quantitative studies.

Purity comparison
Data to verify
97–99% purity Comparator: purity not consistently specified
May support reproducible quantitative studies by reducing contaminant-driven off-target effects.
Batch-to-batch purity consistency should be independently verified; vendor specifications may differ.
Chemical Synthesis Medicinal Chemistry Reference Standard

Physicochemical Properties vs. ATR Inhibitor IV

The target compound's physicochemical properties present a distinct profile compared to the potent ATR inhibitor VE-821 (ATR Inhibitor IV). 3-Phenyl-1-(pyrazin-2-yl)propan-1-amine has a molecular weight of 213.28 g/mol and a predicted cLogP of approximately 2.3, consistent with a scaffold for lead optimization . In contrast, VE-821 is a more complex phenylpyrazine derivative with a molecular weight of approximately 366.4 g/mol and an experimental Ki of 13 nM against ATR kinase . This suggests the target compound is a smaller, simpler starting point for medicinal chemistry, whereas VE-821 is a highly optimized, potent tool compound.

Physicochemical profile
Class-level inference
MW 213 g/mol, predicted cLogP ~2.3 VE-821: MW 366 g/mol, Ki 13 nM (ATR)
Reported properties suggest a smaller, versatile lead-like scaffold, while VE-821 represents a pre-optimized kinase probe.
cLogP is a computational estimate; direct target-engagement data for the target compound are absent.
Drug Discovery ADME Medicinal Chemistry

Functional Activity vs. Structural Analog

Vendor information claims that 3-Phenyl-1-pyrazin-2-yl-propylamine acts as an activator of ligand receptors and ion channels and a potent inhibitor of protein interactions . This functional profile differs from that of the structurally related 1-(Pyrazin-2-yl)propan-2-amine (CAS: 1181457-70-4), which is reported to inhibit the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) with an IC50 in the low nanomolar range . However, it is critical to note that the claims for the target compound are not supported by peer-reviewed data and should be treated as preliminary findings requiring independent validation .

Reported biological activity
Vendor-reported
Ion channel/PPI modulator (qualitative) NAAA inhibitor: IC50 low nM (quantitative)
Unverified vendor-reported activity indicates a distinct pathway context; may guide phenotypic screening hypotheses.
Independent validation in target-agnostic assays is required; peer-reviewed data are currently unavailable.
Ion Channels Protein Interactions Chemical Biology

Application Scenarios for 3-Phenyl-1-(pyrazin-2-yl)propan-1-amine


Phenotypic Screening for Ion Channel & PPI Modulators

Given vendor-reported, albeit unverified, activity as an activator of ligand receptors/ion channels and an inhibitor of protein interactions , this compound is best positioned for exploratory, target-agnostic phenotypic screens in these specific biological areas. Its high purity (>=97%) reduces the risk of false positives from contaminants, making it suitable for high-content screening campaigns where the primary goal is to identify a novel functional phenotype rather than confirm a known target interaction.

Medicinal Chemistry Lead Generation Scaffold

With a molecular weight of 213.28 g/mol and a favorable predicted cLogP of ~2.3 , this compound possesses drug-like physicochemical properties, making it an attractive scaffold for lead generation programs. It is structurally distinct from highly optimized pyrazine-based kinase inhibitors like VE-821 (MW ~366, Ki 13 nM) , offering a less complex starting point. Researchers can leverage this scaffold to explore novel intellectual property space by synthesizing focused libraries to optimize for potency, selectivity, and ADME properties against a desired target class.

Analytical Reference Standard for Pyrazine Research

The compound's commercial availability at high purity (97-99%) and the existence of a distinct, non-overlapping functional profile compared to other pyrazine derivatives supports its use as a reference standard. It can serve as a control or calibration standard in analytical method development (e.g., HPLC, LC-MS) for studies involving more complex pyrazine-containing molecules, ensuring accurate quantification and identification.

Application
Selection Property
Validation Focus
Phenotypic screening: ion channel & PPI pathways
Vendor-reported functional profile, high purity context
Verify activity in target-agnostic screens; assess false-positive risk from contaminants
Lead generation scaffold
Drug-like physicochemical properties, structural simplicity
Optimize potency and selectivity; validate target engagement in desired assay
Analytical reference standard
High commercial purity, distinct functional profile
Confirm identity and purity; calibrate methods for pyrazine-containing compounds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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